molecular formula C35H42N2O11 B1682859 Syrosingopine CAS No. 84-36-6

Syrosingopine

Cat. No.: B1682859
CAS No.: 84-36-6
M. Wt: 666.7 g/mol
InChI Key: ZCDNRPPFBQDQHR-SSYATKPKSA-N
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Mechanism of Action

Target of Action

Syrosingopine, an antihypertensive reserpine derivative, primarily targets the monocarboxylate transporters MCT1 and MCT4 . These transporters are responsible for the efflux of lactate and H+ from cells . This compound has a 60-fold higher efficacy on MCT4 .

Mode of Action

This compound inhibits the function of MCT1 and MCT4, preventing the efflux of lactate and H+ . This inhibition leads to an accumulation of lactate within the cells . When combined with metformin, an inhibitor of mitochondrial NADH dehydrogenase, it elicits synthetic lethality .

Biochemical Pathways

The inhibition of MCT1 and MCT4 by this compound disrupts the glycolytic pathway, a key metabolic pathway in cells . This disruption leads to high intracellular lactate levels, causing end-product inhibition of lactate dehydrogenase . The loss of NAD+ regeneration capacity due to combined metformin and this compound treatment results in glycolytic blockade .

Pharmacokinetics

As an antihypertensive drug, it is known to be administered orally .

Result of Action

The result of this compound’s action is a significant reduction in the proliferation of cancer cells . The combination also reduced or eliminated tumors in mice with malignant liver cancer .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, the extracellular acidification rate (ECAR) and intracellular acidification can affect the efficacy of this compound . As a consequence of MCT inhibition, exposure to increasing concentrations of this compound induced a significant reduction in the extracellular acidification .

Biochemical Analysis

Biochemical Properties

Syrosingopine interacts with monocarboxylate transporters (MCTs), specifically MCT1 and MCT4 . These transporters are involved in the export of lactate, a byproduct of glycolysis, from cells . This compound inhibits these transporters, preventing lactate and H+ efflux . This inhibition disrupts the cellular pH homeostasis and negatively impacts tumor growth .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In human breast cancer (MDA-MB-231) and pharyngeal squamous cell carcinoma (FaDu) cell models, exposure to this compound led to a decrease in the extracellular acidification rate, intracellular pH, glucose consumption, lactate secretion, and tumor cell proliferation . It also increased the number of late apoptotic/necrotic cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting MCT1 and MCT4 . This inhibition prevents lactate and H+ efflux, leading to high intracellular lactate levels and thereby end-product inhibition of lactate dehydrogenase . The loss of NAD+ regeneration capacity due to combined metformin and this compound treatment results in glycolytic blockade, leading to ATP depletion and cell death .

Temporal Effects in Laboratory Settings

In vitro studies have shown that exposure to this compound leads to a decrease in the extracellular acidification rate, intracellular pH, glucose consumption, lactate secretion, and tumor cell proliferation over time . In vivo experiments using the MDA-MB-231 model treated with a daily injection of this compound did not reveal any significant change in extracellular pH or primary tumor growth .

Metabolic Pathways

This compound is involved in the glycolysis metabolic pathway . By inhibiting MCT1 and MCT4, it prevents the export of lactate, a byproduct of glycolysis, from cells . This disrupts the cellular pH homeostasis and negatively impacts tumor growth .

Transport and Distribution

This compound is transported and distributed within cells via its interaction with MCT1 and MCT4 . These transporters are involved in the export of lactate from cells . By inhibiting these transporters, this compound prevents lactate and H+ efflux, disrupting the cellular pH homeostasis .

Properties

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-17-(4-ethoxycarbonyloxy-3,5-dimethoxybenzoyl)oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N2O11/c1-7-46-35(40)48-31-26(42-3)12-18(13-27(31)43-4)33(38)47-28-14-19-17-37-11-10-22-21-9-8-20(41-2)15-24(21)36-30(22)25(37)16-23(19)29(32(28)44-5)34(39)45-6/h8-9,12-13,15,19,23,25,28-29,32,36H,7,10-11,14,16-17H2,1-6H3/t19-,23+,25-,28-,29+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDNRPPFBQDQHR-SSYATKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023629
Record name Syrosingopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-36-6
Record name Syrosingopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Syrosingopine [INN:BAN:JAN:NF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name syrosingopine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77030
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Record name Syrosingopine
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Record name Syrosingopine
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Record name SYROSINGOPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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